Barium ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

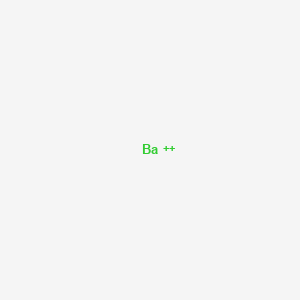

Barium, also known as ba(2+) or barium ion, belongs to the class of inorganic compounds known as homogeneous alkaline earth metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkaline earth metal atom. Barium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Barium is a potentially toxic compound.

Barium(2+) is a barium cation, a divalent metal cation and a monoatomic dication. It has a role as a cofactor.

Aplicaciones Científicas De Investigación

1. Biomaterials and Tissue Engineering

Barium, as a bivalent cation, has potential applications in biomaterials and tissue engineering. Its incorporation into hydrogels and calcium phosphates has been explored for its effects on organisms, raising questions about its potential as a substitute for other biologically relevant divalent cations and its overall benefit-harm balance in tissue engineering processes (Kovrlija, Locs, & Loca, 2021).

2. Environmental and Agricultural Impact

Research on barium's extraction potential by various plants (mustard, sunflower, castor bean) in soils contaminated with barium has shown that these species can accumulate barium without showing toxicity symptoms. This finding is significant for understanding the environmental impact and possible remediation strategies of barium contamination (Coscione & Berton, 2009).

3. Physics and Astronomy

Studies in physics have explored the core effect of barium in diamagnetic spectra, offering insights into non-Coulombic potential effects in barium and its spectral properties. This research is essential for understanding the physical properties of barium in different states (Yang et al., 2012).

4. Atmospheric and Space Studies

Barium release experiments in the ionosphere have been conducted to study wind fields and electric fields. These experiments create artificial plasma clouds and help in understanding the near-Earth environment, showcasing barium's utility in space research (Xie, Li, Wang, & Tao, 2015).

5. Propulsion Technology

Barium ions play a role in propulsion technology, particularly in ion engines. Research on hollow cathodes with barium-rich inserts has been critical in developing long-lasting electron sources for deep space missions (Katz, Anderson, Polk, & Brophy, 2003).

6. Chemical Analysis and Measurement

Barium isotopes have been used to study the early Galaxy's evolution, with non-LTE analysis providing valuable data on barium abundance in metal-poor stars. This research offers critical insights into astronomical phenomena and the chemical composition of celestial bodies (Andrievsky et al., 2009).

7. Biogeochemical Tracing

Stable isotopes of barium have been employed as tracers in the global ocean for alkalinity, productivity, and riverine inputs. Such research enhances our understanding of Ba's biogeochemical cycle and its global distribution (Hsieh & Henderson, 2017).

8. Sympathetic Cooling in Trapped Ions

Research in the field of atomic and molecular physics has examined sympathetic cooling of trapped ions through collisions with neutral buffer gases, using barium ions as a study model. This research is crucial for understanding the limitations and potential applications of this technique in various scientific fields (Schowalter et al., 2016).

Propiedades

Número CAS |

22541-12-4 |

|---|---|

Nombre del producto |

Barium ion |

Fórmula molecular |

Ba+2 |

Peso molecular |

137.33 g/mol |

Nombre IUPAC |

barium(2+) |

InChI |

InChI=1S/Ba/q+2 |

Clave InChI |

XDFCIPNJCBUZJN-UHFFFAOYSA-N |

SMILES |

[Ba+2] |

SMILES canónico |

[Ba+2] |

melting_point |

710°C |

Otros números CAS |

7440-39-3 |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1198561.png)

![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)

![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)

![2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1198578.png)

![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)

![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)